3-(Propylamino)benzamide
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Overview
Description
3-(Propylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a propylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)benzamide typically involves the reaction of benzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzoyl Chloride and Propylamine Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, room temperature
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Solvent medium, room temperature
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(Propylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Propylamino)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, benzamide, shares the amide functional group but lacks the propylamino substituent.
N-(Propylamino)benzamide Derivatives: These compounds have similar structures but may have different substituents on the benzene ring or the amide group.
Uniqueness
3-(Propylamino)benzamide is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the propylamino group can enhance its solubility and interaction with biological targets compared to other benzamide derivatives.
Properties
CAS No. |
116591-62-9 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(propylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h3-5,7,12H,2,6H2,1H3,(H2,11,13) |
InChI Key |
GEIRSUJYGFAKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
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